molecular formula C13H13F3N4O2 B2443881 N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034422-12-1

N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No. B2443881
CAS RN: 2034422-12-1
M. Wt: 314.268
InChI Key: BSVWKPQWWBQFMK-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The 1,2,4-triazolo[4,3-a]pyridine derivatives have been found to exhibit a broad range of activities, such as antifungal, anticonvulsant, herbicidal, antimicrobial, and anticancer activities .


Synthesis Analysis

A series of novel 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moiety were designed and synthesized from 2,3-dichloropyridine, hydrazine hydrate by multi-step reactions under microwave irradiation condition . Their structures were characterized by FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a 1,2,4-triazolo[4,3-a]pyridine core, which is a nitrogenous heterocyclic moiety . The compound also contains a furan-3-carboxamide group .


Chemical Reactions Analysis

The key intermediate 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carbohydrazide was synthesized according to the Ref. [28] . Microwave technology was applied to the synthetic reaction to shorten the reaction time and increase the yield .


Physical And Chemical Properties Analysis

The compound is characterized by its molecular formula C15H15F3N6O4S . Further physical and chemical properties such as melting point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of [1,2,4]Triazolo[1,5-a]pyridines : These compounds are synthesized from 2-aminopyridines via cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride. Such triazoles can be substituted at any position on the pyridine ring, prepared under mild conditions, and in good yields, showcasing the versatility of this synthetic route in producing a variety of related structures (Huntsman & Balsells, 2005).

  • Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation allows for the construction of 1,2,4-triazolo[1,5-a]pyridine skeletons through direct oxidative N-N bond formation, featuring short reaction times and high yields. This metal-free approach underscores the efficiency and environmental friendliness of synthesizing complex heterocyclic structures (Zheng et al., 2014).

Potential Biological and Chemical Applications

  • Antitumor and Antimicrobial Activities : The synthesis of enaminones and their subsequent reactions to produce various heterocyclic compounds, including [1,2,4]triazolo[4,3-a]pyrimidines, have been explored. These compounds show promising cytotoxic effects against human cancer cell lines, comparable to 5-fluorouracil, and exhibit antimicrobial activities. Such findings highlight the potential of these compounds in developing new therapeutics (Riyadh, 2011).

  • Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines, including those with tetrahydro-imidazo[1,2-a]pyridine structures, have been synthesized and evaluated for their antiprotozoal activity. These compounds exhibit strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, demonstrating their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).

properties

IUPAC Name

N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c14-13(15,16)9-1-2-10-18-19-11(20(10)6-9)5-17-12(21)8-3-4-22-7-8/h3-4,7,9H,1-2,5-6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVWKPQWWBQFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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